molecular formula C19H24N2O3S B3534907 N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3534907
M. Wt: 360.5 g/mol
InChI Key: DSRWPLVLOWNVNQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound that features a glycinamide backbone substituted with ethylphenyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of glycinamide with 2-ethylphenyl and 4-ethylphenyl groups under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Setup: Mixing glycinamide with 2-ethylphenyl and 4-ethylphenyl groups in a suitable solvent.

    Sulfonylation: Adding methylsulfonyl chloride to introduce the methylsulfonyl group.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)ethylamine: Shares the methylsulfonyl group and has similar chemical properties.

    2-(4-methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

Uniqueness

N-(2-ethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethylphenyl and methylsulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-15-10-12-17(13-11-15)21(25(3,23)24)14-19(22)20-18-9-7-6-8-16(18)5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRWPLVLOWNVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2CC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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